[Pyr1]-Apelin-13
CAS No.: 217082-60-5
Cat. No.: VC21542920
Molecular Formula: C69H108N22O16S
Molecular Weight: 1533.8 g/mol
* For research use only. Not for human or veterinary use.
![[Pyr1]-Apelin-13 - 217082-60-5](/images/no_structure.jpg)
CAS No. | 217082-60-5 |
---|---|
Molecular Formula | C69H108N22O16S |
Molecular Weight | 1533.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 |
Standard InChI Key | GGMAXEWLXWJGSF-PEWBXTNBSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 |
Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 |
Chemical Structure and Properties
Molecular Composition
[Pyr1]-Apelin-13 is characterized by a specific amino acid sequence with a pyroglutamate modification at the N-terminus. Also known as [pGlu1]-Apelin-13, this compound features a structure comprising 69 hydrogen atoms, 108 nitrogen atoms, 22 oxygen atoms, and 16 sulfur atoms . The pyroglutamate modification (X = Glp) is critical for the peptide's enhanced stability and biological activity compared to other apelin isoforms.
Chemical Identification
The compound has been formally identified with the CAS number 217082-60-5 . Standard laboratory preparations of [Pyr1]-Apelin-13 typically have a purity of ≥95%, making it suitable for research applications investigating apelin receptor biology and related physiological processes .
Biological Activity and Receptor Interactions
Receptor Binding Affinity
[Pyr1]-Apelin-13 demonstrates high-affinity binding to the apelin APJ receptor, with studies revealing an EC50 value of 0.37 nM, indicating its potent biological activity . Comparative binding studies have shown that [Pyr1]-Apelin-13 exhibits nanomolar binding affinity with a pKi value of 8.83 ± 0.06, which is higher than that of its metabolite [Pyr1]-Apelin-13(1-12) (pKi = 8.04 ± 0.06) . Table 1 presents a comparative analysis of binding affinities among various apelin peptides.
Table 1: Comparative Binding Affinities of Apelin Peptides
Peptide | pKi Value | Relative Affinity |
---|---|---|
Apelin-17 | 9.63 ± 0.17 | Highest |
[Pyr1]-Apelin-13 | 8.83 ± 0.06 | High |
Apelin-13(F13A) | 8.07 ± 0.24 | Moderate |
[Pyr1]-Apelin-13(1-12) | 8.04 ± 0.06 | Moderate |
Signaling Pathways
As a Gαi-coupled receptor agonist, [Pyr1]-Apelin-13 inhibits forskolin-stimulated cAMP production upon binding to the apelin receptor . The compound effectively activates multiple downstream signaling pathways, including phosphorylation of Akt, extracellular regulated protein kinases 1/2 (ERK1/2), and endothelial nitric oxide synthase (eNOS) . These signaling cascades are integral to the compound's physiological effects on cardiovascular function, vascular tone, and cellular survival.
Pharmacokinetics
[Pyr1]-Apelin-13 exhibits relatively short half-life values in biological systems, with studies reporting less than 3 minutes in rats and less than 8 minutes in humans . This rapid clearance is primarily attributed to enzymatic degradation, particularly by ACE2, which cleaves the C-terminal phenylalanine to produce [Pyr1]-Apelin-13(1-12).
Physiological Functions
Cardiovascular Effects
[Pyr1]-Apelin-13 exerts significant cardiac effects, including positive inotropic action that increases cardiac contractility with potency exceeding that of endothelin-1 . In clinical studies involving heart failure patients, intracoronary administration of [Pyr1]-Apelin-13 induced coronary vasodilatation and enhanced cardiac contractility . Systemic infusions in both healthy volunteers and patients resulted in increased cardiac index alongside reductions in mean arterial blood pressure and peripheral vascular resistance .
Vascular Regulation
The peptide demonstrates three principal vascular effects depending on the integrity of the endothelium:
-
In vessels with intact endothelium, [Pyr1]-Apelin-13 promotes the release of vasodilators that counteract vasoconstrictor actions
-
When endothelium is removed, the peptide can induce vasoconstriction via direct action on vascular smooth muscle
-
In forearm circulation studies in humans, [Pyr1]-Apelin-13 primarily mediates nitric oxide-dependent arterial dilatation
These diverse vascular effects position [Pyr1]-Apelin-13 as a complex regulator of vascular tone under different physiological conditions.
Pathophysiological Implications
Pulmonary Arterial Hypertension
Research has demonstrated that apelin, including [Pyr1]-Apelin-13, is significantly downregulated in pulmonary arterial hypertension (PAH), a devastating condition characterized by vascular remodeling leading to right ventricular hypertrophy and eventual right heart failure . Immunohistochemical studies have shown that [Pyr1]-Apelin-13(1-12)-like immunoreactivity is absent in lung tissue from PAH patients, contrasting with its normal expression in healthy lung endothelium . This finding suggests that impaired apelin signaling may contribute to PAH pathogenesis.
Cardiac Remodeling and Heart Failure
[Pyr1]-Apelin-13 plays a protective role against aging-mediated and Angiotensin II (Ang II)-mediated heart disease . Studies in apelin knockout mice have revealed that aging leads to cardiac hypertrophy and impaired heart function, which is associated with reduced expression of angiotensin-converting enzyme 2 . This observation indicates a potential regulatory relationship between the apelin and renin-angiotensin systems in cardiac function.
Metabolic Regulation and Breakdown
ACE2-Mediated Metabolism
[Pyr1]-Apelin-13 undergoes metabolic breakdown primarily through the action of ACE2, which cleaves the C-terminal phenylalanine to generate [Pyr1]-Apelin-13(1-12) . This enzyme-substrate relationship has been confirmed through in vitro studies where recombinant human ACE2 incubated with [Pyr1]-Apelin-13 resulted in the production of [Pyr1]-Apelin-13(1-12), as verified by mass spectrometry .
Endogenous Expression and Localization
Tissue Distribution
[Pyr1]-Apelin-13 and its derivative [Pyr1]-Apelin-13(1-12) demonstrate specific tissue localization patterns with important physiological implications. Immunohistochemical studies have detected endogenous [Pyr1]-Apelin-13(1-12) in human heart and lung tissues, with expression specifically localized to the endothelium where the apelin receptor is also expressed . This co-localization suggests the possibility of autocrine signaling mechanisms in these tissues.
Alterations in Disease States
In pathological conditions such as pulmonary arterial hypertension, where endothelial apelin expression is known to be reduced, staining for [Pyr1]-Apelin-13(1-12) is undetectable . This observation further supports the hypothesis that dysregulation of the apelin system contributes to cardiovascular pathophysiology.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume